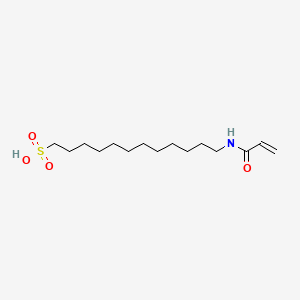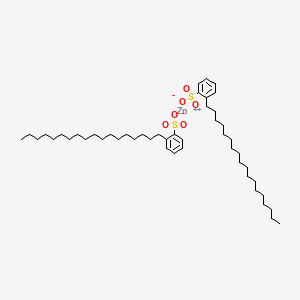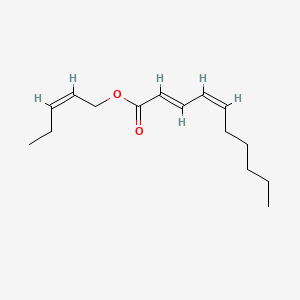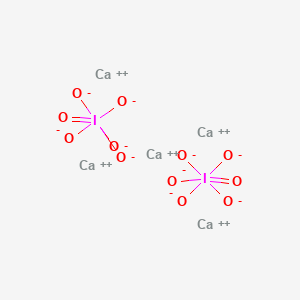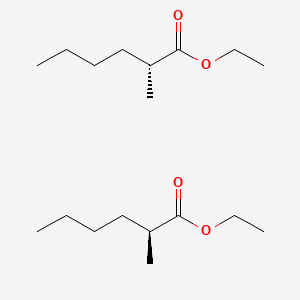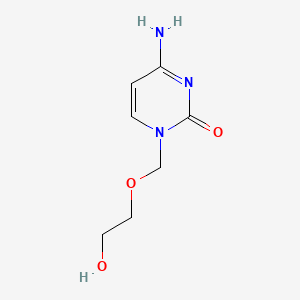
1-((2-Hydroxyethoxy)methyl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)cytosine is a derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA This compound is characterized by the presence of a hydroxyethoxy group attached to the methyl group of cytosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)cytosine typically involves the reaction of cytosine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the methyl group of cytosine, resulting in the formation of the hydroxyethoxy derivative.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)cytosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)cytosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in DNA methylation and hydroxymethylation, which are important epigenetic modifications.
Medicine: Investigated for its potential antiviral properties, particularly against viruses such as HIV and herpes simplex virus.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)cytosine involves its incorporation into DNA or RNA, where it can affect the structure and function of the nucleic acids. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, potentially altering the stability and flexibility of the DNA or RNA. This can influence gene expression and protein synthesis, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-methylcytosine: A similar compound with a methyl group at the 5-position of the cytosine ring.
1-((2-Hydroxyethoxy)methyl)uracil: A derivative of uracil with a hydroxyethoxy group.
1-((2-Hydroxyethoxy)methyl)thymine: A thymine derivative with a hydroxyethoxy group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)cytosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in hydrogen bonding and other interactions makes it a valuable tool in studying epigenetic modifications and developing antiviral therapies.
特性
CAS番号 |
68724-12-9 |
|---|---|
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
4-amino-1-(2-hydroxyethoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C7H11N3O3/c8-6-1-2-10(7(12)9-6)5-13-4-3-11/h1-2,11H,3-5H2,(H2,8,9,12) |
InChIキー |
DLESWOKDNKUHQM-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N=C1N)COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


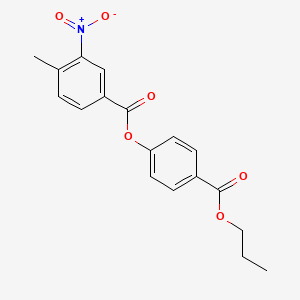
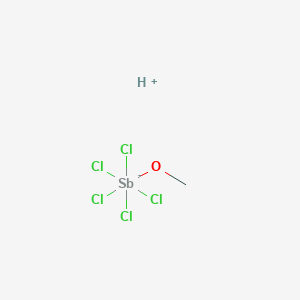
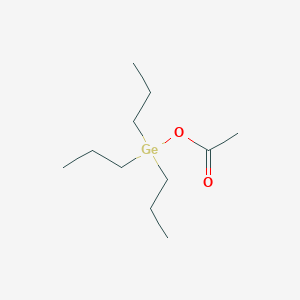
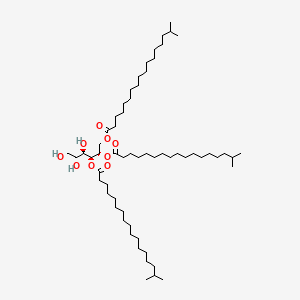
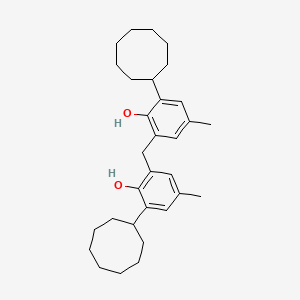
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
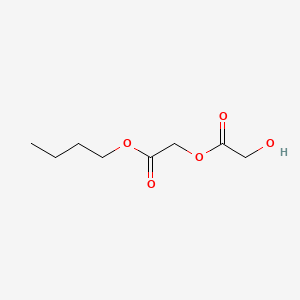
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
